Sydnogluton
Overview
Description
Sydnogluton is a compound formed by the combination of sydnocarb and glutamic acid. It is known for its psychostimulating, thermogenic, and actoprotective effects . The compound has a molecular formula of C23H27N5O6 and a molecular weight of 469.498 .
Preparation Methods
The synthesis of Sydnogluton involves the combination of sydnocarb and glutamic acid. The specific synthetic routes and reaction conditions are not widely documented in public literature. the preparation method for in vivo formula involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80, followed by dilution with double-distilled water .
Chemical Reactions Analysis
Sydnogluton undergoes various chemical reactions, including oxidation, reduction, and substitution it is known that the compound can exert psychostimulating, thermogenic, and actoprotective effects, which may involve complex biochemical pathways .
Scientific Research Applications
Sydnogluton has several scientific research applications due to its unique properties. It is used in studies related to psychostimulation, thermogenesis, and actoprotection. The compound’s ability to exert these effects makes it valuable in research focused on understanding the mechanisms of action of psychostimulants and thermogenic agents. Additionally, this compound is used in studies investigating the protective effects of compounds against various stressors .
Mechanism of Action
The mechanism of action of Sydnogluton involves its interaction with molecular targets and pathways related to psychostimulation, thermogenesis, and actoprotection it is known that the compound can exert its effects through complex biochemical interactions .
Comparison with Similar Compounds
Sydnogluton is unique due to its combination of sydnocarb and glutamic acid, which imparts psychostimulating, thermogenic, and actoprotective effects. Similar compounds include other psychostimulants and thermogenic agents, such as amphetamines and ephedrine. this compound is distinct due to its specific combination of chemical components and the resulting unique effects .
Properties
IUPAC Name |
(2S)-2-aminopentanedioic acid;N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2.C5H9NO4/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16;6-3(5(9)10)1-2-4(7)8/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOWZLDIQOWLGC-HVDRVSQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-].C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-].C(CC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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